molecular formula C10H18FNO4 B13303210 2-([(Tert-butoxy)carbonyl]amino)-5-fluoropentanoic acid

2-([(Tert-butoxy)carbonyl]amino)-5-fluoropentanoic acid

Katalognummer: B13303210
Molekulargewicht: 235.25 g/mol
InChI-Schlüssel: JRLYRCLJPUAKCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-([(Tert-butoxy)carbonyl]amino)-5-fluoropentanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-([(Tert-butoxy)carbonyl]amino)-5-fluoropentanoic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with slight heating to ensure complete protection of the amino group.

Industrial Production Methods

Industrial production of Boc-protected amino acids often involves similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems has been explored to enhance the efficiency and sustainability of the process . These systems allow for better control of reaction conditions and can lead to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-([(Tert-butoxy)carbonyl]amino)-5-fluoropentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid for Boc deprotection, coupling reagents like N,N’-diisopropylcarbodiimide (DIC) for peptide synthesis, and various oxidizing or reducing agents depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Boc deprotection yields the free amine, which can then be further modified or coupled with other molecules .

Wirkmechanismus

The mechanism of action of 2-([(Tert-butoxy)carbonyl]amino)-5-fluoropentanoic acid depends on its specific applicationUpon deprotection, the free amine can interact with various molecular targets, such as enzymes or receptors, to exert its effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-([(Tert-butoxy)carbonyl]amino)-5-fluoropentanoic acid is unique due to the presence of the fluorine atom, which can impart distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable tool in various research applications.

Eigenschaften

Molekularformel

C10H18FNO4

Molekulargewicht

235.25 g/mol

IUPAC-Name

5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

InChI

InChI=1S/C10H18FNO4/c1-10(2,3)16-9(15)12-7(8(13)14)5-4-6-11/h7H,4-6H2,1-3H3,(H,12,15)(H,13,14)

InChI-Schlüssel

JRLYRCLJPUAKCG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC(CCCF)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.